molecular formula C20H21N5O4S B3008688 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-68-5

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer B3008688
CAS-Nummer: 862809-68-5
Molekulargewicht: 427.48
InChI-Schlüssel: IAUJOTIAZTYUJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, compounds with the benzamide moiety and substituted heteroaryl rings have been explored for their antiarrhythmic and kinase inhibitory activities .

Synthesis Analysis

The synthesis of related compounds involves the formation of benzamide derivatives with various substitutions that confer specific biological activities. For example, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with a focus on their antiarrhythmic properties . Similarly, the synthesis of benzamides containing a substituted five-membered heteroaryl ring, such as the 1,2,4-oxadiazole, has been reported for their RET kinase inhibitory activity . These syntheses typically involve multi-step reactions, including acylation and sulfonation processes, to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a sulfonyl group, as seen in the compound of interest, is known to affect the reactivity and interaction with biological targets . The spatial arrangement of the benzothiazine and pyridine fragments in related compounds has been shown to influence their analgesic and anti-inflammatory activities . X-ray diffraction analysis and NMR spectroscopy are commonly used to confirm the structure of these synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the heteroaryl group. For instance, the sulfo group can introduce significant changes and may prevent the acylation of sterically hindered amines . The electrophilic attack typically occurs on the ring nitrogen of aminopyridines during the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and bioavailability, are important for their pharmacological profile. Compound 5, a related compound with antiarrhythmic activity, was shown to have good oral bioavailability and a favorable hemodynamic profile . The pharmacological properties of these compounds, including their analgesic and anti-inflammatory activities, are often correlated with their molecular conformation and the mutual arrangement of functional groups .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

A study by (Aziz‐ur‐Rehman et al., 2017) highlighted the synthesis of derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which exhibited valuable antibacterial results.

Anti-Inflammatory and Anti-Cancer Potential

Research by (Madhavi Gangapuram & K. Redda, 2009) and (K. Redda & Madhavi Gangapuram, 2007) involved the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides showing anti-inflammatory and anti-cancer properties.

Antioxidant Activities

The studies by (Subbulakshmi N. Karanth et al., 2019) and (S. Bondock, Shymaa Adel, & H. Etman, 2016) discussed the synthesis and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones and some new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, respectively, exhibiting potent antioxidant activities.

Enzymatic Inhibition

A study by (H. Khalid et al., 2016) showed the screening of synthesized compounds against butyrylcholinesterase (BChE) enzyme, revealing significant enzymatic inhibition.

Antitubercular Activity

(N. Nayak et al., 2016) demonstrated the synthesis and in vitro antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis.

Corrosion Inhibition

Research by (P. Ammal et al., 2018) indicated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, providing insights into physicochemical properties.

Eigenschaften

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-14-5-4-12-25(13-14)30(27,28)16-9-7-15(8-10-16)18(26)22-20-24-23-19(29-20)17-6-2-3-11-21-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUJOTIAZTYUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.